molecular formula C11H15NO3 B13231274 3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B13231274
M. Wt: 209.24 g/mol
InChI Key: TUQIUYYEWXJOIL-UHFFFAOYSA-N
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Description

3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a methyl group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids under acidic conditions.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions of primary alcohols or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane Derivatives: Compounds like cyclohexanol and cyclohexanone.

    Oxazole Derivatives: Compounds such as 2-methyl-1,3-oxazole and 4,5-dimethyl-1,2-oxazole.

    Carboxylic Acids: Compounds like benzoic acid and salicylic acid.

Uniqueness

3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid is unique due to its combination of a cyclohexane ring, an oxazole ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-(2-methylcyclohexyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-7-4-2-3-5-8(7)10-9(11(13)14)6-15-12-10/h6-8H,2-5H2,1H3,(H,13,14)

InChI Key

TUQIUYYEWXJOIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=NOC=C2C(=O)O

Origin of Product

United States

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